Diphosphooctadecatungstate(6-)
Description
Diphosphooctadecatungstate(6−) is a polyoxometalate (POM) cluster with the formula $[P2W{18}O{62}]^{6-}$. It belongs to the Wells-Dawson structural family, characterized by two phosphorus atoms embedded within an octadecatungstate framework. This anion exhibits unique redox and acidic properties, making it valuable in catalysis, materials science, and environmental chemistry. Its structure comprises two tetrahedral $PO4$ units bridged by $WO_6$ octahedra, forming a symmetrical, high-charge-density cluster .
Properties
Molecular Formula |
O62P2W18-6 |
|---|---|
Molecular Weight |
4363 g/mol |
IUPAC Name |
2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54-hexatriacontaoxa-1λ6,3λ6,5λ6,7λ6,9λ6,11λ6,13λ6,15λ6,17λ6,19λ6,21λ6,23λ6,25λ6,27λ6,29λ6,31λ6,33λ6,35λ6-octadecatungstanonadecacyclo[31.3.1.11,5.13,19.13,29.15,17.17,15.17,35.19,31.19,35.111,15.111,25.113,21.113,23.117,21.119,27.123,27.125,31.129,33]tetrapentacontane 1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaoxide;diphosphate |
InChI |
InChI=1S/2H3O4P.54O.18W/c2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
InChI Key |
IJIMKZZSWWOQQM-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].O=[W]123O[W]45(=O)O[W]6(=O)(O1)O[W]78(=O)O[W]9(=O)(O2)O[W]1(=O)(O7)O[W]27(=O)O[W](=O)(O3)(O9)O[W](=O)(O2)(O4)O[W]23(=O)O[W]49(=O)O[W](=O)(O2)(O7)O[W]2(=O)(O1)O[W]1(=O)(O4)O[W](=O)(O2)(O8)O[W]2(=O)(O6)O[W](=O)(O9)(O1)O[W](=O)(O2)(O3)O5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Compositional Differences
Diphosphooctadecatungstate(6−) is distinguished from analogous POMs by its dual phosphorus centers and specific tungsten-oxygen arrangement. Key comparisons include:
| Compound | Formula | Charge | Key Features | Applications |
|---|---|---|---|---|
| Diphosphooctadecatungstate(6−) | $[P2W{18}O_{62}]^{6-}$ | −6 | Dual phosphorus cores; high thermal stability; strong Brønsted acidity | Acid catalysis, electrochemistry |
| Phosphotungstate(3−) | $[PW{12}O{40}]^{3-}$ | −3 | Single phosphorus center; Keggin structure; moderate acidity | Oxidative catalysis, photochemistry |
| Silicotungstate(4−) | $[SiW{12}O{40}]^{4-}$ | −4 | Silicon substitution; lower redox activity | Proton conductors, ion exchange |
| Decatungstate(4−) | $[W{10}O{32}]^{4-}$ | −4 | All-tungsten framework; UV-light sensitivity | Photocatalysis, degradation reactions |
Key Findings :
- The dual phosphorus centers in diphosphooctadecatungstate(6−) enhance its Brønsted acidity compared to single-phosphorus POMs like $[PW{12}O{40}]^{3-}$, enabling superior performance in acid-catalyzed reactions such as esterification .
- Unlike silicotungstates, which are less redox-active, diphosphooctadecatungstate(6−) exhibits reversible multielectron redox behavior, making it suitable for electrochemical applications .
Functional Comparison with Organophosphorus Compounds
While diphosphooctadecatungstate(6−) is inorganic, organophosphorus compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) serve distinct roles. For example:
- DOPO-based flame retardants (e.g., DiDOPO in EP/GF composites) rely on gas-phase radical quenching, whereas diphosphooctadecatungstate(6−) acts via condensed-phase char formation due to its thermal stability (>400°C) .
- Diphosphooctadecatungstate(6−)’s anionic charge facilitates ionic interactions in materials, contrasting with DOPO’s covalent bonding in polymers .
Coordination Chemistry Comparison
Transition metal complexes like η⁶-(arene)tricarbonylchromium rely on π-arene interactions for stability. In contrast, diphosphooctadecatungstate(6−) coordinates metals through oxygen donors, forming robust heteropolyanions. For instance:
- The preparation of η⁶-(arene)Cr(CO)₃ requires toxic Cr(CO)₆ and yields ≤30% conversion due to side reactions (e.g., dechlorination) , while diphosphooctadecatungstate(6−) is synthesized via aqueous condensation with higher reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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